molecular formula C53H107NO26 B8106546 N-Boc-PEG24-alcohol

N-Boc-PEG24-alcohol

Cat. No.: B8106546
M. Wt: 1174.4 g/mol
InChI Key: SZFJBNFYDDQMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-PEG24-alcohol is a polyethylene glycol-based compound that contains a tert-butoxycarbonyl (Boc)-protected amino group and a hydroxyl group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The hydrophilic polyethylene glycol spacer in this compound increases its solubility in aqueous media, making it a versatile tool in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-PEG24-alcohol typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Polyethylene Glycol Chain Extension: The polyethylene glycol chain is extended by reacting the protected amino group with ethylene oxide or other suitable reagents under controlled conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the terminal end of the polyethylene glycol chain through a reaction with a suitable alcohol or by using a hydroxyl-containing polyethylene glycol derivative

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as column chromatography, recrystallization, or distillation to remove impurities and obtain the desired compound.

    Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC), to ensure its purity and consistency

Chemical Reactions Analysis

Types of Reactions

N-Boc-PEG24-alcohol undergoes various chemical reactions, including:

    Deprotection: The Boc-protected amino group can be deprotected under mild acidic conditions to form the free amine. Common reagents for this reaction include trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form ethers or esters.

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4)

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Alkyl halides, acyl chlorides

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Major Products Formed

    Deprotection: Free amine

    Substitution: Ethers, esters

    Oxidation: Aldehydes, carboxylic acids

Scientific Research Applications

N-Boc-PEG24-alcohol has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other complex molecules.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Industry: Used in the development of advanced materials and nanotechnology .

Mechanism of Action

N-Boc-PEG24-alcohol exerts its effects primarily through its role as a linker in PROTACs. The polyethylene glycol spacer increases the solubility and stability of the PROTAC molecule, while the Boc-protected amino group allows for selective deprotection and subsequent conjugation with target proteins. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, facilitating the formation of complex molecules that can selectively degrade target proteins via the ubiquitin-proteasome system .

Comparison with Similar Compounds

N-Boc-PEG24-alcohol can be compared with other similar compounds, such as:

    N-Boc-PEG12-alcohol: Contains a shorter polyethylene glycol chain, resulting in different solubility and stability properties.

    N-Boc-PEG16-alcohol: Similar to this compound but with a shorter polyethylene glycol chain.

    N-Boc-PEG32-alcohol: Contains a longer polyethylene glycol chain, which may affect its solubility and stability in different media.

This compound is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility, stability, and reactivity for various applications.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H107NO26/c1-53(2,3)80-52(56)54-4-6-57-8-10-59-12-14-61-16-18-63-20-22-65-24-26-67-28-30-69-32-34-71-36-38-73-40-42-75-44-46-77-48-50-79-51-49-78-47-45-76-43-41-74-39-37-72-35-33-70-31-29-68-27-25-66-23-21-64-19-17-62-15-13-60-11-9-58-7-5-55/h55H,4-51H2,1-3H3,(H,54,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFJBNFYDDQMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H107NO26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1174.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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